O-Methyl-demethyl gamma-amanitin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

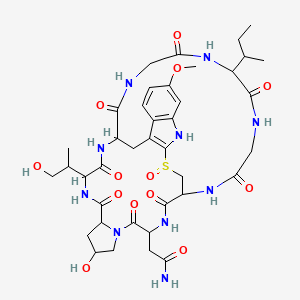

O-Methyl-demethyl gamma-amanitin, also known as this compound, is a useful research compound. Its molecular formula is C39H54N10O13S and its molecular weight is 903 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Research

O-Methyl-demethyl gamma-amanitin has garnered attention in pharmaceutical research due to its ability to inhibit RNA polymerase II, which plays a crucial role in transcription regulation. This inhibition can lead to significant therapeutic applications:

- Cancer Treatment : The compound's mechanism of action suggests potential use in targeting cancer cells by disrupting their transcriptional machinery. Research indicates that derivatives of amatoxins can be engineered for selective delivery to tumor cells, enhancing their therapeutic index while minimizing toxicity to healthy tissues .

- Drug Development : this compound's unique binding affinity for RNA polymerase II has been explored through competition binding assays. These studies are essential for elucidating the molecular mechanisms underlying its inhibitory effects and potential therapeutic uses .

Toxicological Studies

Understanding the toxicokinetics of this compound is vital for assessing its safety profile:

- Toxicokinetics : Studies show that the compound exhibits distinct absorption and distribution characteristics compared to other amatoxins. For instance, research on beta-amanitin reveals that its accumulation in organs such as the liver and kidneys correlates with toxicity, suggesting similar patterns may exist for this compound .

- Protective Agents : Investigations into protective agents against amanitin-induced liver injury highlight the importance of understanding how this compound interacts with biological systems. Such studies can inform strategies for mitigating toxicity during therapeutic applications .

Molecular Characterization and Mechanistic Studies

The molecular characterization of this compound is crucial for advancing its applications:

- Binding Studies : Research has focused on the compound's binding kinetics with RNA polymerase II, revealing insights into how structural modifications affect its inhibitory potency. Techniques such as liquid chromatography-high resolution mass spectrometry have been employed to analyze its interactions at a molecular level .

- Transport Mechanisms : Investigations into the uptake mechanisms of this compound in human hepatocytes provide insights into its pharmacokinetics and potential drug-drug interactions. Understanding these interactions is essential for predicting the compound's behavior in vivo .

Comparative Analysis with Other Amatoxins

This compound can be compared with other amatoxins to highlight its unique properties:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| Gamma-Amanitin | Cyclic octapeptide | Inhibits RNA polymerase II | Base structure without modifications |

| Alpha-Amanitin | Similar cyclic structure | Stronger inhibitor than gamma | Contains additional hydroxyl groups |

| Beta-Amanitin | Variations in amino acid sequence | Less potent than alpha and gamma | Differences in toxicity profile |

| This compound | Methylated derivative | Modified inhibition profile | Enhanced solubility and bioavailability |

The methylation at specific positions alters the interaction dynamics with biological targets compared to other similar compounds, potentially leading to improved therapeutic outcomes.

特性

CAS番号 |

29030-16-8 |

|---|---|

分子式 |

C39H54N10O13S |

分子量 |

903 g/mol |

IUPAC名 |

2-[34-butan-2-yl-8-hydroxy-13-(1-hydroxypropan-2-yl)-22-methoxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C39H54N10O13S/c1-5-17(2)31-36(58)42-12-29(53)43-26-16-63(61)38-22(21-7-6-20(62-4)9-23(21)46-38)10-24(33(55)41-13-30(54)47-31)44-37(59)32(18(3)15-50)48-35(57)27-8-19(51)14-49(27)39(60)25(11-28(40)52)45-34(26)56/h6-7,9,17-19,24-27,31-32,46,50-51H,5,8,10-16H2,1-4H3,(H2,40,52)(H,41,55)(H,42,58)(H,43,53)(H,44,59)(H,45,56)(H,47,54)(H,48,57) |

InChIキー |

PUHXEOFNJOLESC-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CO)C5=C(N3)C=C(C=C5)OC |

正規SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CO)C5=C(N3)C=C(C=C5)OC |

同義語 |

2-methyl-demethyl gamma-amanitin methyl-dehydroxymethyl-alpha-amanitin o-methyl-demethyl gamma-amanitin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。